Enhanced NQO2 Inhibitory Potency: Dabigatran Ethyl Ester vs. Parent Dabigatran
Dabigatran ethyl ester hydrochloride demonstrates a Ki value of 0.9 μM and an IC50 value of 0.8 μM for NQO2 inhibition, representing a 1.6-fold and 4.7-fold improvement in potency, respectively, compared to the parent compound dabigatran (Ki = 1.4 μM; IC50 = 3.8 μM) [1]. Molecular docking studies confirm that the ethyl ester group extends the interaction surface, forming additional hydrophobic contacts with residues Ile 128 and Met 154 in the NQO2 active site, which accounts for the enhanced inhibitory activity .
| Evidence Dimension | NQO2 Enzyme Inhibition (Affinity and Potency) |
|---|---|
| Target Compound Data | Ki = 0.9 μM, IC50 = 0.8 μM |
| Comparator Or Baseline | Dabigatran (Ki = 1.4 μM, IC50 = 3.8 μM) |
| Quantified Difference | Ki: 1.6-fold improvement; IC50: 4.7-fold improvement |
| Conditions | In vitro enzymatic assay using recombinant human NQO2; molecular docking simulation |
Why This Matters
For researchers studying NQO2-mediated pathways or off-target effects of dabigatran, this compound provides superior sensitivity and selectivity, enabling more robust detection of NQO2-related phenomena compared to using dabigatran itself.
- [1] Michaelis S, Marais A, Schrey AK, Graebner OY, Schaudt C, Sefkow M, Kroll F, Dreger M, Glinski M, Koester H, Metternich R, Fischer JJ. Dabigatran and dabigatran ethyl ester: potent inhibitors of ribosyldihydronicotinamide dehydrogenase (NQO2). J Med Chem. 2012 Apr 26;55(8):3934-44. View Source
